molecular formula C18H25N5O3 B2618469 N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 1049478-91-2

N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2618469
CAS No.: 1049478-91-2
M. Wt: 359.43
InChI Key: BYPCXEGGXDJVIG-UHFFFAOYSA-N
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Description

N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound with a molecular formula of C19H27N5O3 and a molecular weight of 373.45 g/mol . Its structure incorporates multiple pharmaceutically relevant motifs, including an azepane ring, a methylated pyrrole, and an oxazole heterocycle, which are often associated with diverse biological activities . For instance, related pyrrole-and-azepine-containing alkaloids, such as the asperazepanones, have been identified as novel scaffolds with potent anti-inflammatory properties, highlighting the research interest in this structural class . Furthermore, the pyrrolo[1,4]benzodiazepine family of tricyclic compounds, which share some structural features, are well-established as "privileged structures" with a wide range of biological activities, particularly as DNA-interactive agents . The presence of the oxalamide (ethanediamide) linker is a key functional group that can contribute to hydrogen bonding and molecular recognition in target binding sites. This complex structure makes it a valuable chemical intermediate or a lead compound for further investigation in medicinal chemistry and drug discovery research. The product is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-22-9-6-7-14(22)15(23-10-4-2-3-5-11-23)13-19-17(24)18(25)20-16-8-12-26-21-16/h6-9,12,15H,2-5,10-11,13H2,1H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPCXEGGXDJVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=NOC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, including the formation of the azepane, pyrrole, and oxazole rings, followed by their coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler compounds with fewer functional groups.

Scientific Research Applications

Medicinal Chemistry

N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is being investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest the compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
Cell LineIC50 (µM)Observed Effect
MDA-MB-231 (Breast)14.1Inhibition of cell viability
A549 (Lung)12.5Induction of apoptosis
HCT116 (Colon)10.0Cell cycle arrest

These findings indicate its potential as a lead compound for developing new anticancer therapies.

Chemical Biology

The compound is utilized in studies to understand its interactions with biological targets and pathways. Its ability to modulate enzyme activity or bind to specific receptors can provide insights into cellular processes and disease mechanisms.

Materials Science

Due to its unique structure, this compound is also being explored in materials science for developing new materials with specific properties such as enhanced conductivity or mechanical strength.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Anticancer Studies : Research published in reputable journals has shown that compounds similar to N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2 yl)ethyl]-N-(1,2 oxazol 3 yl)ethanediamide exhibit significant anticancer activity against various cell lines. The mechanisms often involve apoptosis induction and inhibition of cell proliferation.
  • Biological Interaction Studies : Investigations into its binding affinity with specific receptors have highlighted its potential as a chemical probe in biological systems, providing insights into receptor-ligand interactions.
  • Synthetic Methodologies : Various synthetic routes have been developed for producing this compound efficiently while maintaining high yield and purity. These methodologies often involve multi-step organic reactions that are critical for scaling up production for research purposes.

Mechanism of Action

The mechanism of action of N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with compounds from the provided evidence:

Compound Name Core Structure Heterocycles Present Amide Type Biological/Chemical Role Key References
Target Compound Ethanediamide Oxazole, Pyrrole, Azepane Di-amide Potential ligand or bioactive agent -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide monoamide None Mono-amide N,O-bidentate directing group
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Phenyl-thiazole acetamide Thiazole Mono-amide Ligand for coordination chemistry
Bazedoxifene Indole derivative Azepane None SERM (osteoporosis treatment)
Key Observations:
  • Amide Functionality: The target’s di-amide structure may enhance metal-chelation or hydrogen-bonding capacity compared to monoamides in .
  • Heterocycles: Oxazole vs. Thiazole: The oxazole in the target compound is less electronegative than thiazole (due to oxygen vs. sulfur), which could alter electronic properties and binding selectivity . Azepane: Shared with bazedoxifene, the 7-membered azepane ring may improve metabolic stability and bioavailability compared to smaller amines (e.g., piperidine) by reducing ring strain and enhancing lipophilicity .

Biological Activity

N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and various applications in research and therapeutic contexts.

Molecular Formula and Weight

  • Molecular Formula: C20H28N4O2
  • Molecular Weight: 356.47 g/mol

Structural Features

The compound features a unique combination of azepane, pyrrole, and oxazole moieties, contributing to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound involves its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies indicate that the compound may modulate the activity of certain proteins involved in inflammatory and cancer pathways.

Pharmacological Applications

Research indicates that this compound may exhibit:

  • Anti-inflammatory Properties: Potentially through inhibition of leukotriene pathways.
  • Anticancer Activity: Targeting cancer cell proliferation and survival mechanisms.

Case Studies

  • Anti-inflammatory Activity: In vitro studies have shown that the compound can inhibit leukotriene A4 hydrolase (EC 3.3.2.6), an enzyme involved in the inflammatory response. This inhibition could lead to reduced inflammation markers in cellular models .
  • Anticancer Properties: A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for developing anticancer therapies .

Experimental Data

StudyFindingsReference
In vitro anti-inflammatory studyInhibition of leukotriene A4 hydrolase activity
Cytotoxicity against cancer cell linesSignificant reduction in cell viability
Mechanistic studyInteraction with specific protein targets modulating cellular pathways

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Azepane Ring: Cyclization reactions using suitable precursors.
  • Pyrrole Synthesis: Condensation reactions involving 1,4-dicarbonyl compounds.
  • Oxazole Formation: Utilizing oxazole precursors under controlled conditions.

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